molecular formula C8H10O2 B015851 3-Methoxy-5-methylphenol CAS No. 3209-13-0

3-Methoxy-5-methylphenol

Cat. No.: B015851
CAS No.: 3209-13-0
M. Wt: 138.16 g/mol
InChI Key: NOTCZLKDULMKBR-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylphenol, also known as orcinol monomethyl ether, is a chemical compound with the molecular formula C8H10O2. It is a member of the phenol family and methoxybenzenes. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, making it a versatile compound in organic synthesis .

Scientific Research Applications

3-Methoxy-5-methylphenol has a wide range of applications in scientific research:

Safety and Hazards

3-Methoxy-5-methylphenol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

Mechanism of Action

Target of Action

3-Methoxy-5-methylphenol, also known as 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol, or Orcinol monomethyl ether , is a compound useful in organic synthesis . .

Biochemical Pathways

It is known that the compound is used in organic synthesis , but the downstream effects of its interaction with biochemical pathways require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-5-methylphenol can be synthesized through the methylation of orcinol. A common method involves refluxing anhydrous orcinol with dimethyl sulfate and ignited potassium carbonate in dry acetone. The reaction mixture is then filtered while hot, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the oily product is purified by column chromatography over silica gel using chloroform as the eluent .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for refluxing, filtration, and distillation helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming substituents to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Comparison with Similar Compounds

  • 3-Methoxy-4-methylphenol
  • 2-Hydroxy-4-methoxytoluene
  • 3,5-Dimethoxyphenol

Comparison: 3-Methoxy-5-methylphenol is unique due to the specific positioning of its methoxy and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For instance, 3-Methoxy-4-methylphenol has the methoxy and methyl groups in adjacent positions, which can lead to different steric and electronic effects during chemical reactions .

Properties

IUPAC Name

3-methoxy-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCZLKDULMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047443
Record name 3-Methoxy-5-methylphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-13-0
Record name 3-Methoxy-5-methylphenol
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Record name 3-Methoxy-5-methylphenol
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Record name Phenol, 3-methoxy-5-methyl-
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Record name 3-Methoxy-5-methylphenol
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Record name 3-methoxy-5-methylphenol
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Record name 3-METHOXY-5-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

1.0 g of the methyl 4-methoxy-6-methyl-salicylate thus obtained is boiled under reflux with 35 ml of aqueous potassium hydroxide solution (15% strength) for 8 hours. The reaction mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate. 0.70 g (yield: 70%) of orcinyl (3-methoxy-5-methylphenol) is obtained.
Quantity
1 g
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35 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1 mmol of 3,5-Dihydroxy-toluene was taken in 3 mL of acetone, and then 3 mmol of K2CO3 was added and stirred for several minutes. Then, a solution of CH3I (3 mmol) in 10 ml of acetone was added from a pressure-equalizing dropping funnel, and the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered to remove K2CO3, and evaporated by a rotatory evaporator to remove acetone. The mixture was then purified by column chromatography to give 5-methyl-3-methoxy-phenol (80%).
Quantity
1 mmol
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reactant
Reaction Step One
Name
Quantity
3 mmol
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3 mmol
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reactant
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10 mL
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3 mL
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Synthesis routes and methods III

Procedure details

The reaction is carried out as described in Example 1, with 22.8 parts of 5-methylresorcinol and 9 parts of dimethyl carbonate. 9 parts (98% of theory) of 5-methylresorcinol monomethyl ether of boiling point 63°-65° C./0.4 mbar are obtained. The conversion is 36 percent.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Dimethyl sulfate (39 ml; 0.41 mol) was added to a solution of orcinol (64 g; 0.45 mol) in 10% aqueous sodium hydroxide solution (360 ml). The mixture was refluxed for 1½ hours and extracted with ether. The organic phase was evaporated and purified by flash chromatography eluting with dichloromethane/ethanol (98/2) to give 3-methoxy-5-methylphenol. Yield=43%.
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
360 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 3-methoxy-5-methylphenol?

A1: this compound, also known as orcinol monomethyl ether, is a key aroma compound found naturally in various sources. It is primarily found in treemoss concrete and absolute oil, extracted from oakmoss (Evernia prunastri). [, ] Additionally, it has been identified in the essential oil of Vitex trifolia leaves. [] Rhodiola imbricata roots also contain this compound, alongside various other phytochemicals. []

Q2: How is this compound used in the flavor and fragrance industry?

A2: The compound is particularly valued in the tobacco industry for its unique moss-like green aroma. [] When added to cigarettes, this compound contributes to a pleasant, earthy fragrance and enhances the overall smoking experience. []

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to analyze the composition of materials containing this compound. [, , , , ] This technique allows for the separation and identification of individual compounds within complex mixtures, providing both qualitative and quantitative data. For instance, SPME-GC-MS (Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry) has been utilized to analyze treemoss concrete and absolute oil, revealing this compound as a key aroma component. [] Similarly, GC-TOFMS (Gas Chromatography-Time of Flight Mass Spectrometry) offers another approach for analyzing oakmoss essential oil and quantifying its this compound content. []

Q4: Beyond its aroma properties, are there any potential applications of this compound being investigated?

A4: Research suggests this compound might have potential as a volatile biomarker for bladder cancer detection. Analysis of urine samples from bladder cancer patients using headspace solid-phase microextraction (SPME) and GC×GC TOF MS revealed the presence of this compound, alongside other volatile organic compounds, specifically in the patient group. [] This finding indicates the potential of this compound as a non-invasive diagnostic tool for bladder cancer.

Q5: Are there any methods to isolate and concentrate this compound from its natural sources?

A5: Yes, molecular distillation has been successfully employed to extract and separate this compound from treemoss concrete. [, ] This technique allows for the separation of compounds based on their boiling points, effectively concentrating this compound in specific fractions. Studies have shown that the heavy fraction obtained through molecular distillation exhibits a particularly high concentration of this compound. [] Additionally, simultaneous distillation extraction (SDE) presents an alternative method for obtaining this compound from treemoss concrete. []

Q6: Is this compound found in any other plant species besides those mentioned previously?

A6: Yes, Poikilospermum suaveolens, a medicinal plant used traditionally for treating breast cancer and jaundice, also contains this compound in its outer shell extract. [] This discovery highlights the diverse range of plant species that produce this compound.

Q7: What other compounds are commonly found alongside this compound in treemoss concrete?

A7: Treemoss concrete contains a complex mixture of aroma compounds. Alongside this compound, other significant components include:

  • Divarinol monomethyl ether: Contributes to the characteristic earthy, mossy aroma. []
  • Ethyl everninate: Possesses a sweet, balsamic, and slightly fruity odor. []
  • Methyl divaricatinate: Known for its earthy, mossy, and woody aroma. []
  • Ethyl hematommate: Contributes to the earthy and woody notes. []
  • Fatty acid esters like ethyl palmitate, ethyl oleate, linolenic acid ethyl ester, and linoleic acid ethyl ester: These likely contribute to the overall sensory profile, potentially influencing texture and mouthfeel in applications like tobacco flavoring. []

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